N,N'-bis(4-bromophenyl)quinoxaline-2,3-diamine
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Overview
Description
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two bromophenyl groups attached to the quinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine typically involves the condensation of o-phenylenediamine with 4-bromobenzil under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine
- N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine
- 2,3-di(thio-4-chlorophenyl)quinoxaline
Uniqueness
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets .
Properties
Molecular Formula |
C20H14Br2N4 |
---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
2-N,3-N-bis(4-bromophenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H14Br2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
NVDLICVFRRZMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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